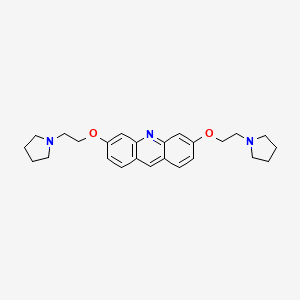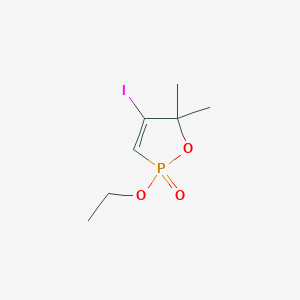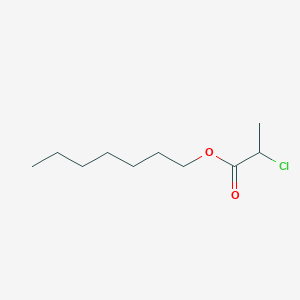
Heptyl 2-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptyl 2-chloropropanoate can be synthesized through the esterification reaction between heptanol and 2-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl 2-chloropropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield heptanol and 2-chloropropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminium hydride to produce the corresponding alcohol.
Substitution: The chlorine atom in the molecule can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Heptanol and 2-chloropropanoic acid.
Reduction: Heptyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of heptyl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components, heptanol and 2-chloropropanoic acid. These components can then interact with various biological targets, influencing cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Heptyl acetate: An ester with a similar structure but without the chlorine atom.
Heptyl butyrate: Another ester with a different acid component.
2-Chloropropanoic acid: The acid precursor used in the synthesis of heptyl 2-chloropropanoate.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific chemical properties.
Propiedades
Número CAS |
86711-77-5 |
|---|---|
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
heptyl 2-chloropropanoate |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3 |
Clave InChI |
UFPPPJHAPGEPCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
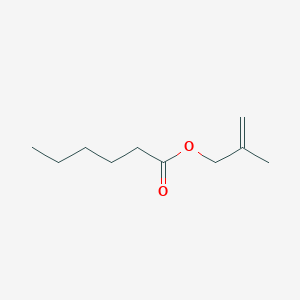
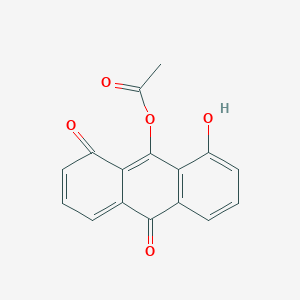
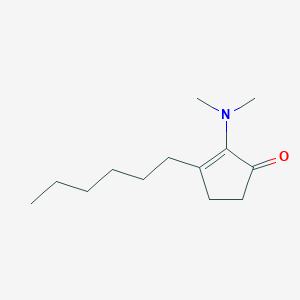
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)


![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
